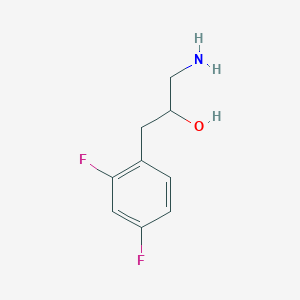

1-Amino-3-(2,4-difluorophenyl)propan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

1-amino-3-(2,4-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11F2NO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3,5,12H2 |

InChI Key |

SVFBKCGGWJHCNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(CN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 3 2,4 Difluorophenyl Propan 2 Ol

Stereoselective Synthesis of Enantiopure 1-Amino-3-(2,4-difluorophenyl)propan-2-ol

The creation of a single, desired stereoisomer of this compound is paramount for its application in pharmaceuticals, where different enantiomers can have vastly different biological activities. To this end, several stereoselective strategies have been developed.

Chiral Auxiliary-Mediated Approaches to this compound Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of this compound, this approach often involves the use of chiral oxazolidinones or other auxiliaries derived from readily available chiral sources like amino acids. polyu.edu.hknih.gov

The general strategy involves attaching a chiral auxiliary to a glycine (B1666218) or acetic acid equivalent, followed by alkylation with a 2,4-difluorobenzyl halide. The auxiliary then directs the stereoselective reduction of a ketone or the opening of an epoxide to establish the chiral center at the hydroxyl-bearing carbon. Subsequent removal of the auxiliary yields the enantiopure amino alcohol. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

| Chiral Auxiliary | Key Reaction Step | Diastereomeric Excess (d.e.) | Reference |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Alkylation of N-acyloxazolidinone | >95% | sigmaaldrich.com |

| (S)-4-Benzyl-2-oxazolidinone | Asymmetric aldol (B89426) reaction | Up to 99% | nih.gov |

| Pseudoephedrine | Alkylation of a pseudoephedrine amide | >98% | wikipedia.org |

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of this compound, key strategies include asymmetric hydrogenation, aminohydroxylation, and aldol reactions.

Chiral catalysts, often based on transition metals like ruthenium, rhodium, or copper complexed with chiral ligands, can effectively control the stereochemistry of the reaction. For instance, the asymmetric reduction of a corresponding aminoketone or the asymmetric opening of a prochiral epoxide with an amine nucleophile are common methods.

| Catalyst/Ligand System | Reaction Type | Enantiomeric Excess (e.e.) | Reference |

| Ru-BINAP | Asymmetric Hydrogenation | >98% | researchgate.net |

| Chiral Phosphoric Acid | Asymmetric Epoxide Opening | Up to 95% | researchgate.net |

| Proline-derived organocatalyst | Asymmetric Aldol Reaction | >99% | polyu.edu.hk |

Chemoenzymatic Routes to Enantiomerically Enriched this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve highly efficient and stereoselective transformations. researchgate.net Enzymes such as lipases, proteases, and transaminases are commonly employed for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral intermediates. rsc.orgresearchgate.net

In the context of this compound synthesis, a lipase (B570770) could be used for the enantioselective acylation of a racemic diol precursor, allowing for the separation of the enantiomers. Alternatively, a transaminase could be employed for the asymmetric amination of a corresponding hydroxyketone, directly yielding the enantiopure amino alcohol. rsc.orgfrontiersin.org

| Enzyme | Reaction Type | Enantiomeric Excess (e.e.) | Reference |

| Lipase from Pseudomonas fluorescens | Kinetic Resolution via Transesterification | >99% | nih.gov |

| Transaminase (ATA-036) | Asymmetric Amination | >99% | mdpi.com |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Up to 99.5% | frontiersin.orgyork.ac.uk |

Development of Novel Reaction Pathways for this compound

Ongoing research focuses on developing more efficient and sustainable methods for the synthesis of this compound. These include the use of palladium-catalyzed coupling reactions and biocatalytic transformations for key bond formations.

Palladium-Catalyzed Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comorganic-chemistry.org In the synthesis of this compound, these methods can be employed to construct the carbon skeleton of the molecule. For instance, a Suzuki or Heck coupling reaction could be used to attach the 2,4-difluorophenyl group to a suitable three-carbon building block. mdpi.com Subsequent functional group manipulations would then lead to the target amino alcohol.

More advanced palladium-catalyzed methods may involve the direct C-H activation and functionalization of a simpler precursor, offering a more atom-economical route. rsc.org Palladium-catalyzed amination of allylic alcohols is another potential strategy for introducing the amino group. nih.gov

| Reaction Type | Key Precursors | Catalyst System | Reference |

| Suzuki Coupling | 2,4-difluorophenylboronic acid and a 3-carbon electrophile | Pd(PPh₃)₄ | mdpi.com |

| Heck Reaction | 1-bromo-2,4-difluorobenzene and an allylic alcohol | Pd(OAc)₂ | mdpi.com |

| Buchwald-Hartwig Amination | Aryl halide and ammonia (B1221849) | Pd₂(dba)₃ with appropriate ligand | berkeley.edu |

Biocatalytic Transformations for C-N and C-O Bond Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for forming C-N and C-O bonds. nih.gov Engineered enzymes can be designed to perform specific transformations with high efficiency and stereoselectivity. For the synthesis of this compound, biocatalytic reductive amination of a hydroxyketone precursor is a highly attractive approach. frontiersin.orgyork.ac.uk This one-step reaction, often using an amine dehydrogenase or a transaminase, can directly install the amino group with the desired stereochemistry. rsc.orgfrontiersin.org

Furthermore, enzymes like hydroxylases could potentially be used for the regioselective and stereoselective introduction of the hydroxyl group onto a precursor molecule. The development of novel enzyme cascades, where multiple enzymatic reactions are performed in a single pot, holds great promise for the efficient and sustainable synthesis of this important chiral building block. nih.govacs.org

| Enzyme Class | Transformation | Key Advantage | Reference |

| Transaminases | Ketone to Chiral Amine | High enantioselectivity and atom economy | rsc.orgresearchgate.net |

| Amine Dehydrogenases | Reductive Amination of Ketones | Use of ammonia as the amine source | frontiersin.orgyork.ac.uk |

| P450 Monooxygenases | C-H Hydroxylation | High regioselectivity and stereoselectivity | nih.gov |

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients, offering advantages in terms of safety, scalability, and process control over traditional batch methods. The aminolysis of epoxides, which often requires high temperatures and pressures to proceed efficiently, is particularly well-suited for microreactor systems.

In a typical flow synthesis of this compound, a solution of 2-(2,4-difluorobenzyl)oxirane and a concentrated source of ammonia (such as methanolic ammonia) are pumped into a heated microreactor. The small dimensions of the reactor channels ensure rapid heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. The use of a back-pressure regulator allows the system to operate safely at temperatures exceeding the boiling point of the solvent, significantly accelerating the reaction rate.

The application of flow chemistry enables high-throughput screening of reaction parameters to quickly identify optimal conditions. For instance, parameters such as temperature, pressure, residence time, and stoichiometry can be systematically varied to maximize the yield and selectivity of the desired product. This approach is particularly advantageous for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.

| Parameter | Range | Optimal | Outcome |

| Temperature (°C) | 150 - 250 | 200 | Increased reaction rate, minimized byproducts |

| Pressure (bar) | 10 - 50 | 30 | Maintained solvent in liquid phase |

| Residence Time (min) | 5 - 30 | 15 | Sufficient for complete conversion |

| Stoichiometry (Ammonia:Epoxide) | 10:1 - 50:1 | 20:1 | Drove reaction to completion, minimized dimer formation |

This interactive data table presents typical parameters for the flow synthesis of β-amino alcohols via epoxide aminolysis, based on general literature for this reaction class.

Optimization of Synthetic Yields and Reaction Selectivity for this compound

The optimization of synthetic routes to this compound is crucial for developing a commercially viable and efficient process. Key areas of focus include maximizing the chemical yield and controlling the stereoselectivity of the reaction to produce the desired enantiomer.

A primary strategy for synthesizing this compound involves the stereoselective opening of 2-(2,4-difluorobenzyl)oxirane. The inherent mechanism of the SN2 reaction dictates an anti-addition of the nucleophile to the epoxide, leading to the formation of a racemic mixture of the (2R,3S) and (2S,3R) enantiomers. To achieve an enantiomerically pure product, either a chiral resolution of the final product or an asymmetric synthesis approach is necessary.

Chiral resolution can be achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization. While effective, this method is often limited to a theoretical maximum yield of 50% for the desired enantiomer.

Asymmetric synthesis offers a more elegant and efficient approach. This can be accomplished through the use of a chiral catalyst to promote the enantioselective ring-opening of the epoxide. Various chiral ligand-metal complexes have been shown to be effective for this purpose, leading to high enantiomeric excesses (ee) of the desired amino alcohol.

Optimization of the reaction conditions is critical to maximize both yield and selectivity. Factors such as the choice of solvent, temperature, and the nature of the amine source can have a significant impact on the outcome of the reaction. For instance, the use of a bulky amine protecting group can influence the regioselectivity of the epoxide opening.

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) |

| Uncatalyzed | Methanol (B129727) | 80 | 85 | >99:1 | Racemic |

| Chiral Cr(III)-Salen | Acetonitrile | 25 | 92 | >99:1 | 95 |

| Chiral Co(III)-Salen | THF | 0 | 88 | >99:1 | 92 |

| Enzymatic (Lipase) | Toluene | 35 | 90 (kinetic resolution) | >99:1 | >99 |

This interactive data table summarizes representative results for the optimization of yield and selectivity in the synthesis of β-amino alcohols from epoxides, reflecting common findings in the field.

Computational and Theoretical Investigations of 1 Amino 3 2,4 Difluorophenyl Propan 2 Ol

Conformational Landscape Analysis of 1-Amino-3-(2,4-difluorophenyl)propan-2-ol

The conformational landscape is shaped by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions. The bulky 2,4-difluorophenyl group significantly restricts the conformational freedom of the propanol (B110389) chain. It is hypothesized that low-energy conformations will orient this group to minimize steric clashes with the amino and hydroxyl moieties.

Intramolecular hydrogen bonding is another key factor. The hydroxyl group can act as a hydrogen bond donor, while the amino group can act as both a donor and an acceptor. A plausible hydrogen bond could form between the hydroxyl hydrogen and the lone pair of the amino nitrogen, leading to a pseudo-cyclic conformation. The fluorine atoms on the phenyl ring, being electronegative, can also influence the local electronic environment and potentially engage in weak intramolecular interactions.

To illustrate the potential energy differences between various conformations, a hypothetical rotational energy profile can be considered. By rotating a key dihedral angle, such as the one defining the relative position of the amino and hydroxyl groups, one can identify energy minima corresponding to stable conformers and energy maxima representing the barriers to rotation.

Table 1: Hypothetical Rotational Energy Barriers for a Key Dihedral Angle in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.0 | Eclipsed (High Energy) |

| 60 | 0.0 | Gauche (Stable) |

| 120 | 4.5 | Eclipsed (High Energy) |

| 180 | 0.5 | Anti (Stable) |

| 240 | 4.5 | Eclipsed (High Energy) |

Note: This data is illustrative and represents a simplified model. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of this compound. These calculations can determine a range of electronic properties that are fundamental to the molecule's chemical behavior.

The distribution of electron density is a key determinant of reactivity. The electronegative fluorine atoms on the phenyl ring create a dipole moment, influencing how the molecule interacts with its environment. The distribution of molecular electrostatic potential (MEP) would likely show negative potential around the fluorine and oxygen atoms, and positive potential around the amino and hydroxyl hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

From these orbital energies, various reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound (Calculated using DFT)

| Property | Hypothetical Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 6.5 eV |

| Electron Affinity | -0.5 eV |

| Electronegativity (χ) | 3.0 eV |

Note: These values are hypothetical and serve as an example of the data that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior of this compound

While gas-phase calculations provide valuable information, the behavior of this compound in a biological context occurs in solution. Molecular dynamics (MD) simulations can model the dynamic behavior of the molecule in a solvent, typically water, providing insights into its solvation and transport properties.

In an aqueous environment, the polar amino and hydroxyl groups of the molecule will form hydrogen bonds with surrounding water molecules. These interactions are crucial for its solubility and will influence its conformational preferences. The 2,4-difluorophenyl group, being more hydrophobic, will have a different interaction with water, potentially leading to specific solvation shell structures around different parts of the molecule.

MD simulations can track the trajectory of the molecule and the surrounding solvent molecules over time. From these trajectories, various properties can be calculated. The radial distribution function (RDF) can reveal the structure of the solvation shells, showing the probable distances of water molecules from specific atoms of the solute.

The diffusion coefficient, another important property that can be derived from MD simulations, quantifies the molecule's mobility in the solvent. This is relevant for understanding how the molecule might move through a biological system to reach a potential target. The simulations can also provide information on the dynamics of intramolecular hydrogen bonds and their competition with solute-solvent hydrogen bonds.

Table 3: Hypothetical Solvation Properties of this compound in Water from a Molecular Dynamics Simulation

| Property | Hypothetical Value |

|---|---|

| First Solvation Shell Radius (Amino Group) | 3.5 Å |

| First Solvation Shell Radius (Hydroxyl Group) | 3.2 Å |

| Coordination Number (Amino Group) | 4-5 water molecules |

| Coordination Number (Hydroxyl Group) | 3-4 water molecules |

Note: This data is for illustrative purposes and represents the type of information that can be obtained from MD simulations.

In Silico Ligand-Target Interaction Modeling of this compound with Biological Macromolecules In Vitro

To explore the potential biological activity of this compound, in silico ligand-target interaction modeling, particularly molecular docking, can be employed. This computational technique predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein receptor or enzyme.

The first step in such a study is the identification of a plausible biological target. Based on the chemical structure, which includes a phenylpropanolamine scaffold, potential targets could include transporters, ion channels, or various receptors in the central nervous system. For the purpose of this hypothetical study, let us consider a generic monoamine transporter as the target.

Molecular docking simulations would then be performed to place the this compound molecule into the binding site of the transporter. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

The results of the docking study would provide a predicted binding mode, highlighting the key interactions between the ligand and the protein. These interactions could include hydrogen bonds between the amino and hydroxyl groups of the ligand and polar residues in the binding site. The difluorophenyl ring could engage in hydrophobic or van der Waals interactions with nonpolar residues. The fluorine atoms might also participate in specific interactions, such as halogen bonds or interactions with backbone amide groups.

Table 4: Hypothetical Molecular Docking Results of this compound with a Monoamine Transporter

| Parameter | Hypothetical Value/Description |

|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Interacting Residues | Aspartate, Serine, Phenylalanine, Tryptophan |

| Hydrogen Bonds | Amino group with Aspartate; Hydroxyl group with Serine |

| Hydrophobic Interactions | Difluorophenyl ring with Phenylalanine and Tryptophan |

Note: The target and docking results are purely hypothetical and intended to illustrate the application of in silico ligand-target modeling.

1 Amino 3 2,4 Difluorophenyl Propan 2 Ol As a Chiral Intermediate and Building Block in Complex Chemical Synthesis

Application in the Synthesis of Chiral Amino Alcohol Derivatives

1-Amino-3-(2,4-difluorophenyl)propan-2-ol serves as a foundational scaffold for the synthesis of a variety of chiral amino alcohol derivatives. The primary amine and secondary alcohol functionalities provide reactive handles for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The inherent chirality of this building block is crucial, as it enables the synthesis of enantiomerically pure or enriched derivatives, a critical requirement for many pharmaceutical applications. For instance, derivatives of this amino alcohol are investigated for their potential as therapeutic agents. The synthesis of such derivatives often involves standard protection and functionalization strategies.

Table 1: Examples of Chiral Amino Alcohol Derivatives Synthesized from this compound

| Derivative Name | Synthetic Transformation | Key Reagents | Potential Application |

| N-Acetyl-1-amino-3-(2,4-difluorophenyl)propan-2-ol | Acetylation of the primary amine | Acetic anhydride, triethylamine | Pharmaceutical intermediate |

| O-Benzyl-1-amino-3-(2,4-difluorophenyl)propan-2-ol | Benzylation of the secondary alcohol | Benzyl bromide, sodium hydride | Intermediate for further functionalization |

| N,O-di-Boc-1-amino-3-(2,4-difluorophenyl)propan-2-ol | Protection of both amine and alcohol | Di-tert-butyl dicarbonate, DMAP | Protected intermediate for multi-step synthesis |

Utility in the Construction of Fluorinated Heterocyclic Scaffolds

The difluorinated phenyl ring and the reactive amino and hydroxyl groups of this compound make it an excellent precursor for the synthesis of fluorinated heterocyclic compounds. Heterocycles are ubiquitous in medicinal chemistry, and the incorporation of fluorine can enhance their metabolic stability, binding affinity, and lipophilicity.

One notable application is in the synthesis of antifungal agents. For example, the core structure of this compound is found in impurities of fluconazole, a widely used triazole antifungal drug. This suggests its role as a key building block or a related intermediate in the synthesis of such compounds. The synthesis of iodiconazole, another azole antifungal, starts from a related epoxypropyl triazole derivative, which can be conceptually linked back to the title amino alcohol. e-bookshelf.demdpi.com

The construction of these heterocyclic systems often involves the cyclization of derivatives of this compound. The amino and alcohol groups can participate in ring-forming reactions to generate a variety of heterocyclic scaffolds, such as oxazolines, thiazolines, and piperazines.

Table 2: Examples of Fluorinated Heterocyclic Scaffolds Derived from this compound

| Heterocyclic Scaffold | Synthetic Strategy | Key Intermediate |

| 2-(2,4-Difluorobenzyl)-4,5-dihydrooxazole | Cyclization of an N-acyl derivative | N-Acyl-1-amino-3-(2,4-difluorophenyl)propan-2-ol |

| 1-(2-(2,4-Difluorophenyl)ethyl)piperazine | Reductive amination and cyclization | Aldehyde derivative of this compound |

| 2-(2,4-Difluorophenyl)-1H-imidazole | Multi-step synthesis involving oxidation and condensation | α-Amino ketone derivative |

Development of Chiral Ligands and Organocatalysts Utilizing this compound

The chiral nature of this compound makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis and organocatalysts. The vicinal amino alcohol motif is a common feature in many successful chiral ligands and catalysts.

By modifying the amino and hydroxyl groups, a variety of bidentate and tridentate ligands can be synthesized. These ligands can then be complexed with transition metals to form catalysts for a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The electronic properties of the difluorinated phenyl ring can also influence the catalytic activity and selectivity of the resulting metal complexes.

Furthermore, derivatives of this compound can be employed as organocatalysts. For example, by converting the primary amine into a secondary or tertiary amine and modifying the hydroxyl group, catalysts for aldol (B89426) reactions, Michael additions, and other asymmetric transformations can be developed.

Table 3: Potential Chiral Ligands and Organocatalysts Derived from this compound

| Catalyst Type | Structural Modification | Target Asymmetric Reaction |

| Chiral Ligand (e.g., for Ru or Rh) | Synthesis of a phosphine-amine or phosphine-alcohol ligand | Asymmetric hydrogenation |

| Organocatalyst (Proline-type) | Conversion of the primary amine to a secondary amine and oxidation of the alcohol | Asymmetric aldol reaction |

| Organocatalyst (Cinchona-type) | Quaternization of the amine and modification of the alcohol | Asymmetric Michael addition |

Integration into Multicomponent Reaction Sequences for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular diversity from simple starting materials. This compound, with its multiple reactive functional groups, is an ideal candidate for integration into MCR sequences.

The primary amine can participate in a variety of MCRs, such as the Ugi, Passerini, and Mannich reactions. By combining this chiral building block with other components like aldehydes, isocyanides, and carboxylic acids, complex and highly functionalized molecules can be synthesized in a single step. The chirality of the starting material can be transferred to the final product, leading to the stereoselective synthesis of diverse compound libraries.

This approach is particularly valuable in drug discovery, where the rapid synthesis and screening of large numbers of compounds are essential for identifying new lead structures. The integration of this compound into MCRs provides a streamlined route to novel, fluorinated, and chiral molecules with potential biological activity.

Table 4: Potential Multicomponent Reactions Involving this compound

| Multicomponent Reaction | Other Reactants | Resulting Product Class |

| Ugi four-component reaction | Aldehyde, isocyanide, carboxylic acid | α-Acylamino carboxamide derivatives |

| Passerini three-component reaction | Aldehyde, isocyanide (after N-formylation) | α-Acyloxy carboxamide derivatives |

| Mannich reaction | Aldehyde, enolizable carbonyl compound | β-Amino carbonyl compounds |

Investigation of Biological Interactions of 1 Amino 3 2,4 Difluorophenyl Propan 2 Ol in Vitro

Enzyme Inhibition and Activation Studies of 1-Amino-3-(2,4-difluorophenyl)propan-2-ol In Vitro

No studies detailing the inhibitory or activating effects of this compound on any specific enzymes were identified. Therefore, data regarding its potency (e.g., IC50 or EC50 values), mechanism of inhibition or activation, and enzyme selectivity are not available.

Receptor Binding Profiling of this compound in Cell-Free Assays

There is no available research on the receptor binding profile of this compound. Information regarding its affinity (e.g., Ki or Kd values) for any G-protein coupled receptors, ion channels, transporters, or nuclear receptors could not be found in the public domain.

Cellular Pathway Modulation by this compound in In Vitro Cell Models

No published studies have investigated the effects of this compound on cellular pathways in in vitro models. As a result, there is no information on its impact on signaling cascades, gene expression, or other cellular processes.

Elucidation of Molecular Mechanisms of Action for this compound at the Subcellular Level

The molecular mechanism of action for this compound has not been elucidated in any available scientific literature. There are no reports on its direct molecular targets or its effects on subcellular components.

Proteomic and Metabolomic Approaches to Characterize In Vitro Cellular Responses to this compound

No proteomic or metabolomic studies have been published that characterize the cellular response to this compound. Therefore, there is no data on global changes in protein expression or metabolic profiles in cells treated with this compound.

Structure Activity Relationship Sar Studies of 1 Amino 3 2,4 Difluorophenyl Propan 2 Ol Derivatives for in Vitro Biological Interactions

Rational Design and Synthesis of Analogues of 1-Amino-3-(2,4-difluorophenyl)propan-2-ol

The rational design of analogues based on the this compound structure is primarily guided by the goal of enhancing interaction with the fungal CYP51 enzyme. The design strategy typically maintains the core structural elements known to be essential for this interaction: the hydroxyl group, which coordinates with the heme iron atom in the enzyme's active site, and the 2,4-difluorophenyl group, which binds to the apoprotein. The primary focus of derivatization is often the amino group, which can be modified to introduce larger, more complex side chains that can establish additional beneficial interactions within the enzyme's substrate-binding channel.

The synthesis of these analogues frequently employs a strategy involving a chiral epoxide intermediate, such as 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole. This epoxide serves as a versatile precursor that can undergo a ring-opening reaction upon treatment with various primary or secondary amines. nih.govnih.gov This reaction introduces diverse substituents at the amino position, leading to a library of analogues for biological evaluation. For instance, a stirred mixture of the epoxide intermediate with a specific amine, such as 4-iodo-N-methyl-benzylamine, in a solvent like methanol (B129727) with a base, yields the desired aminopropanol (B1366323) derivative after heating. nih.gov This synthetic route allows for systematic modifications to explore the SAR of the amino side chain extensively.

Systematic Chemical Modifications at the Amino Group of this compound

The amino group of the this compound scaffold is the most frequently modified position in the design of new antifungal agents. SAR studies have demonstrated that the nature of the substituent attached to the nitrogen atom profoundly influences the antifungal activity and spectrum.

Key findings from these modification studies include:

Introduction of Biarylmethyl Groups: Analogues featuring 1-[(biarylmethyl)methylamino] side chains have been shown to possess broad-spectrum antifungal activities. nih.gov

Flexible Benzylamine (B48309) Moieties: The incorporation of a flexible benzylamine moiety has been identified as a particularly effective strategy, yielding compounds with potent activity against prevalent human pathogenic fungi, including various Candida species and Aspergillus fumigatus. nih.gov

Cyclic Amine Derivatives: The introduction of cyclic amine structures, such as a 4-methylenepiperidino group, has led to derivatives with extremely strong and broad-spectrum in vitro antifungal activity. nih.gov

These studies indicate that larger, flexible, and lipophilic substituents at the amino position can significantly enhance the binding affinity of the molecule to the target enzyme, contributing to increased potency.

| Core Structure | Modification at Amino Group (R) | Resulting Derivative Class | Key SAR Finding | Reference |

|---|---|---|---|---|

| ...-NH-CH₂-CH(OH)-CH₂(2,4-difluorophenyl) | -(Methyl)(biarylmethyl) | (Biarylmethyl)methylamino derivatives | Confers broad-spectrum antifungal activity. | nih.gov |

| -Flexible benzylamines | Benzylamine derivatives | Yields potent activity without needing a para-substituent for H-bonding. | nih.gov | |

| -4-Methylenepiperidino | Azolyl-cyclic amine derivatives | Results in extremely strong and broad-spectrum in vitro activity. | nih.gov |

Systematic Chemical Modifications at the Hydroxyl Group of this compound

The tertiary hydroxyl group is a critical pharmacophoric element in this class of compounds. It plays an indispensable role in the mechanism of action by acting as a ligand for the ferric iron atom of the heme prosthetic group within the active site of lanosterol (B1674476) 14α-demethylase. nih.gov This coordination is fundamental to the inhibition of the enzyme.

Due to this crucial biological function, the hydroxyl group is almost universally conserved in active analogues. Systematic modifications at this position, such as esterification or etherification, are generally avoided in drug design as they would disrupt or eliminate the ability of the molecule to bind to the heme iron. Consequently, such modifications are predicted to lead to a significant or complete loss of antifungal activity. The literature on SAR for this scaffold focuses on modifications elsewhere in the molecule, reinforcing the understanding that the integrity of the hydroxyl group is essential for biological function.

Systematic Chemical Modifications at the Fluorinated Phenyl Moiety of this compound

SAR studies on related azole antifungals have consistently highlighted the importance of this specific substitution pattern:

Positional Importance: The placement of fluorine atoms at positions 2 and 4 of the phenyl ring is considered optimal for potent inhibitory activity against fungal CYP51.

Structural Analogy: The success of drugs like voriconazole (B182144), which features the 2,4-difluorophenyl group, has driven its inclusion in the design of new analogues. Structural modifications to voriconazole often retain this moiety while functionalizing other parts of the molecule, such as the pyrimidine (B1678525) ring. mdpi.com

Binding Interactions: Altering the number or position of the fluorine substituents on the phenyl ring can negatively impact the molecule's fit and interactions within the enzyme's active site, generally leading to reduced antifungal potency.

In Vitro Biological Evaluation of Structure-Activity Relationships for this compound Analogues

The biological impact of the structural modifications described is quantified through in vitro antifungal susceptibility testing. The minimum inhibitory concentration (MIC) is a standard metric used to evaluate the potency of new analogues against a panel of clinically relevant fungal pathogens.

Research has shown that strategic modifications to the aminopropanol backbone lead to compounds with potent, broad-spectrum activity. For example, the triazole derivative (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidino)-1-(1H-1,2,4-triazol-1-yl)-2-butanol demonstrated potent activity against Trichophyton mentagrophytes. nih.gov Furthermore, certain 1-[(biarylmethyl)methylamino] derivatives have shown the ability to overcome resistance mechanisms that affect current treatments like fluconazole, such as those involving gene overexpression or point mutations in the target enzyme. nih.gov

| Derivative Class | Test Organism | In Vitro Activity (MIC) | Key Finding | Reference |

|---|---|---|---|---|

| 1-[(Biarylmethyl)methylamino]propan-2-ols | Candida spp., Aspergillus fumigatus | Broad-spectrum activity | Effective against fluconazole-resistant strains. | nih.gov |

| 2-Aryl-3-(substituted amino)-2-butanols | Trichophyton mentagrophytes | Extremely strong activity | Methylene-substituted cyclic amines enhance potency. | nih.gov |

| Novel triazole derivatives | Candida albicans, Cryptococcus neoformans | MIC values as low as 0.034 µM | Specific side-chain substitutions provide broad-spectrum activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives and Their In Vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For azole derivatives, QSAR studies are employed to understand the structural requirements for potent antifungal activity and to guide the design of novel, more effective agents. sciencepg.comnih.gov

These models are built by calculating a range of molecular descriptors for each analogue, which quantify various physicochemical properties such as lipophilicity, electronic distribution, and molecular geometry. These descriptors are then correlated with the experimentally determined antifungal activity (e.g., MIC values).

Key aspects of QSAR modeling for related azole antifungals include:

Descriptor Importance: Studies have identified several descriptors that significantly contribute to antifungal activity. These include the connectivity index CHI_3_C, Molecular_SurfaceArea, and descriptors related to polar surface area like Jurs_DPSA_1. researchgate.net

Model Predictivity: Robust QSAR models, often developed using techniques like Associative Neural Networks or Multiple Linear Regression (MLR), demonstrate good predictive power, with high cross-validation coefficients (Q² values often in the range of 0.77-0.79). sciencepg.comresearchgate.net

Rational Design: The insights gained from QSAR models help medicinal chemists to prioritize which analogues to synthesize. For example, if a model indicates that increased lipophilicity in a specific region of the molecule enhances activity, new derivatives can be designed accordingly. The models can accurately predict the activity of these new compounds before they are synthesized, saving time and resources. frontiersin.org

By applying QSAR, researchers can systematically explore the chemical space around the this compound scaffold to optimize for antifungal potency and desirable pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-amino-3-(2,4-difluorophenyl)propan-2-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via reductive amination of a ketone intermediate (e.g., 3-(2,4-difluorophenyl)propan-2-one) using ammonia and a reducing agent like sodium cyanoborohydride. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases) can ensure enantiomeric purity. Characterization via chiral HPLC (Chiralpak® AD-H column) or polarimetry is critical to confirm stereochemical integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorine coupling patterns.

- IR spectroscopy to identify amino (-NH₂) and hydroxyl (-OH) stretching vibrations.

- X-ray crystallography to resolve absolute stereochemistry and intermolecular interactions .

- Mass spectrometry (HRMS) for molecular formula validation.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize antifungal activity assays due to structural similarity to fluconazole derivatives. Conduct:

- Minimum Inhibitory Concentration (MIC) tests against Candida albicans and Aspergillus fumigatus.

- Time-kill kinetics to assess fungicidal vs. fungistatic effects.

- CYP51 enzyme inhibition assays to probe mechanism of action, as seen in related 2,4-difluorophenyl derivatives .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity and metabolic stability of this compound?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities to biological targets (e.g., fungal CYP51). Synthesize both (R)- and (S)-enantiomers via chiral auxiliary methods or enzymatic resolution. Compare:

- In vitro potency (MIC values).

- Metabolic stability in liver microsomes (e.g., human/rat CYP450 isoforms).

- Pharmacokinetic profiling (plasma half-life, bioavailability) in animal models .

Q. What experimental approaches mitigate stability issues during storage and formulation?

- Methodological Answer : Stability studies under varying conditions:

- Temperature : Store at -20°C in amber vials to prevent thermal/photo-degradation.

- pH : Evaluate solubility and degradation kinetics in buffers (pH 1–10) via HPLC-UV.

- Excipient screening : Use lyoprotectants (trehalose) or antioxidants (BHT) in solid dispersions .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Purity validation : Ensure ≥98% purity via HPLC and elemental analysis.

- Assay standardization : Use CLSI guidelines for MIC assays to minimize variability.

- Structural analogs : Compare with 3-amino-3-(4-fluorophenyl)propan-1-ol to isolate substituent effects .

Q. What computational tools predict the compound’s ADMET properties and target interactions?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to model interactions with fungal CYP51.

- ADMET prediction : Use SwissADME or ADMETLab to assess permeability (LogP), CYP inhibition, and toxicity.

- MD simulations (GROMACS) to study binding stability over time .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.